3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide
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Overview
Description
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide is a synthetic organic compound that features both bromine and fluorine atoms in its structure
Preparation Methods
The synthesis of 3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to another phenyl ring.
Amidation: Formation of the amide bond between the brominated and fluorinated phenyl rings.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-1-(2-Fluorophenyl)-1H-Pyrazol-4-Ylmethanol: Similar in having both bromine and fluorine atoms but differs in the core structure.
3-(4-Bromophenyl)-2-((2-(4-Fluorophenyl)-2-Oxoethyl)Thio)-4(3H)-Quinazolinone: Another compound with bromine and fluorine atoms, but with a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for various applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFNO2/c1-19(24-2,15-8-4-6-10-17(15)21)13-22-18(23)12-11-14-7-3-5-9-16(14)20/h3-10H,11-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZVACHTVAHUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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